molecular formula C10H18 B14593458 (3R)-3-tert-Butylcyclohex-1-ene CAS No. 61062-49-5

(3R)-3-tert-Butylcyclohex-1-ene

Cat. No.: B14593458
CAS No.: 61062-49-5
M. Wt: 138.25 g/mol
InChI Key: FQOILKXUWLDCJM-VIFPVBQESA-N
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Description

(3R)-3-tert-Butylcyclohex-1-ene: is an organic compound characterized by a cyclohexene ring with a tert-butyl group attached to the third carbon in the R configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-tert-Butylcyclohex-1-ene typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene as the starting material.

    Addition of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Isomerization: The resulting product is then subjected to isomerization to ensure the tert-butyl group is in the R configuration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation.

    Purification: Employing distillation and crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-3-tert-Butylcyclohex-1-ene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into saturated cyclohexane derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: Halogenating agents, Lewis acids, and bases.

Major Products:

    Oxidation: Alcohols, ketones.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Various substituted cyclohexenes depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: (3R)-3-tert-Butylcyclohex-1-ene is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies to understand the behavior of cyclohexene derivatives in biological systems.

Medicine:

    Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals due to its unique structural properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (3R)-3-tert-Butylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The cyclohexene ring allows for π-π interactions and other non-covalent interactions, contributing to its overall activity.

Comparison with Similar Compounds

    (3S)-3-tert-Butylcyclohex-1-ene: The S enantiomer of the compound, differing in the configuration of the tert-butyl group.

    Cyclohexene: The parent compound without the tert-butyl group.

    tert-Butylcyclohexane: A saturated analog where the double bond is reduced.

Uniqueness:

    Stereochemistry: The R configuration of the tert-butyl group in (3R)-3-tert-Butylcyclohex-1-ene provides unique stereochemical properties that influence its reactivity and interactions.

    Reactivity: The presence of the tert-butyl group enhances the compound’s stability and reactivity compared to cyclohexene.

Properties

CAS No.

61062-49-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(3R)-3-tert-butylcyclohexene

InChI

InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3/t9-/m0/s1

InChI Key

FQOILKXUWLDCJM-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC=C1

Canonical SMILES

CC(C)(C)C1CCCC=C1

Origin of Product

United States

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